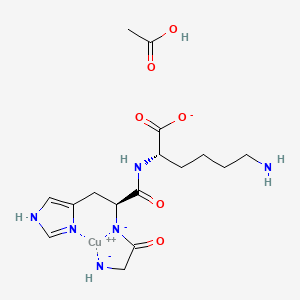
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is a coordination compound where copper is complexed with a tripeptide ligand. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of copper in the complex can impart unique catalytic and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate typically involves the following steps:
Peptide Synthesis: The tripeptide N2-(N-glycyl-L-histidyl)-L-Lysine is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis.
Complexation with Copper: The synthesized peptide is then reacted with a copper(II) salt, such as copper(II) acetate, in an aqueous or methanolic solution. The reaction is usually carried out at room temperature with constant stirring.
Purification: The resulting copper complex is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing efficient purification processes. Automation and continuous flow synthesis techniques may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Coordination: The complex can coordinate with additional ligands or substrates, forming larger coordination assemblies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other peptides.
Coordination: Additional ligands such as water, ammonia, or organic molecules can be used to form coordination complexes.
Major Products
Oxidation: Oxidized forms of the complex or the substrates involved.
Substitution: New copper complexes with different ligands.
Coordination: Larger coordination assemblies or networks.
科学的研究の応用
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to the catalytic properties of the copper center.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial agents or anticancer drugs.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as conductive or magnetic materials.
作用機序
The mechanism by which N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate exerts its effects involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, coordinate with biological molecules, and catalyze chemical transformations. These interactions can affect cellular processes, enzyme activities, and molecular pathways.
類似化合物との比較
Similar Compounds
- N2-(N-glycyl-L-histidyl)-L-Lysine, nickel complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, zinc complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, cobalt complex, acetate
Uniqueness
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is unique due to the specific properties imparted by the copper center. Copper’s redox activity, coordination chemistry, and biological relevance distinguish it from similar complexes with other metal centers. This uniqueness makes it particularly valuable in applications requiring catalytic activity, redox reactions, and biological interactions.
特性
分子式 |
C16H25CuN6O6- |
|---|---|
分子量 |
460.95 g/mol |
IUPAC名 |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |
InChIキー |
LLUWJEZXXILAIM-ULEGLUPFSA-L |
異性体SMILES |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
正規SMILES |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

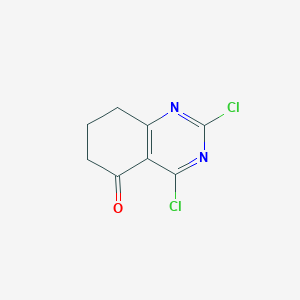
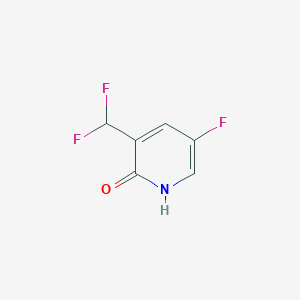

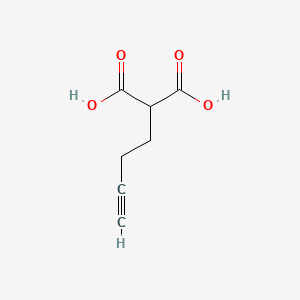
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
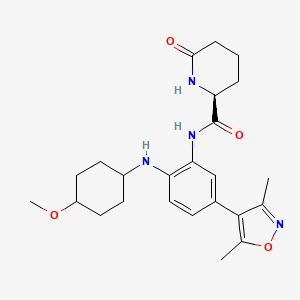
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
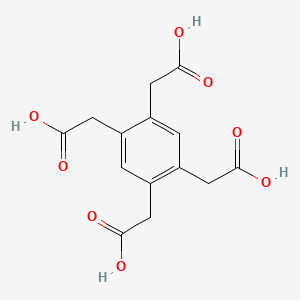
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)

